molecular formula C15H20F2N2O3S B2735849 1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1396850-75-1

1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B2735849
CAS No.: 1396850-75-1
M. Wt: 346.39
InChI Key: XWZDTMUDLJLPCZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that features a cyclopropyl group, a piperazine ring, and a difluorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Difluorophenyl Sulfonyl Group: This step involves the reaction of the piperazine derivative with a difluorophenyl sulfonyl chloride under basic conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the intermediate with ethanol under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The difluorophenyl sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol
  • 1-Cyclopropyl-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol

Uniqueness

1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the specific positioning of the difluorophenyl sulfonyl group, which may confer distinct pharmacological properties compared to its analogs. This unique structure can result in different binding affinities and biological activities, making it a compound of significant interest in drug development.

Properties

IUPAC Name

1-cyclopropyl-2-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c16-12-3-4-13(17)15(9-12)23(21,22)19-7-5-18(6-8-19)10-14(20)11-1-2-11/h3-4,9,11,14,20H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZDTMUDLJLPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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